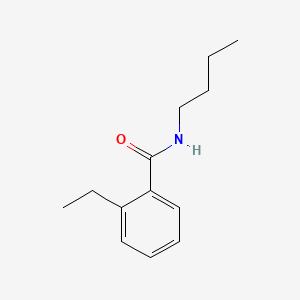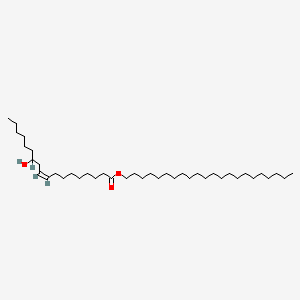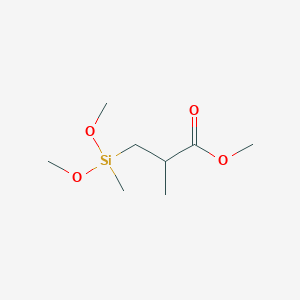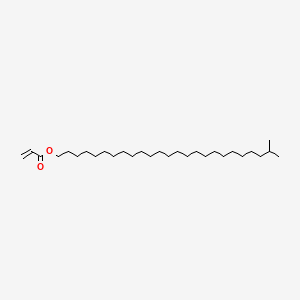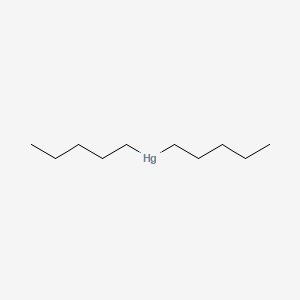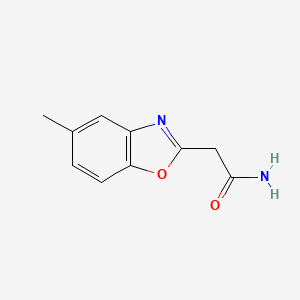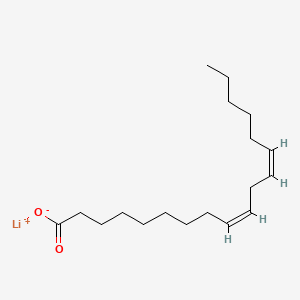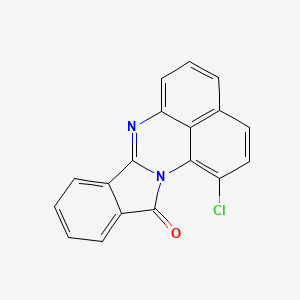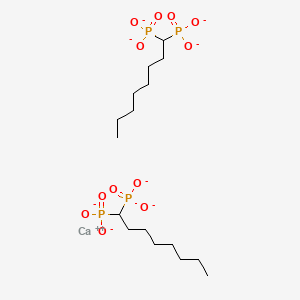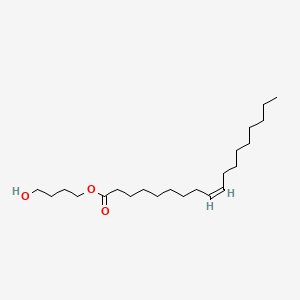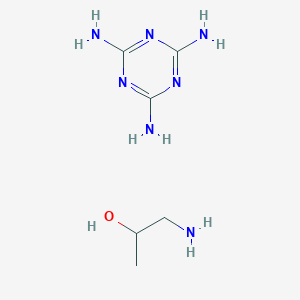
1-Aminopropan-2-ol;1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 2-Propanol, 1-amino-, reaction products with melamine involves the reaction of isopropanolamine with melamine. The process typically includes the following steps:
Combination Reaction: Isopropanolamine reacts with melamine under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out at elevated temperatures and may require a catalyst to facilitate the process.
Industrial production methods for this compound may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Propanol, 1-amino-, reaction products with melamine undergoes various chemical reactions, including:
Condensation Reactions: The compound can undergo condensation reactions, forming cross-linked polymers.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The compound can also undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include formaldehyde, acids, and bases. The major products formed from these reactions are typically cross-linked polymers with enhanced mechanical and thermal properties .
Scientific Research Applications
2-Propanol, 1-amino-, reaction products with melamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various polymers and resins.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-amino-, reaction products with melamine involves the formation of cross-linked polymer networks. The molecular targets include the functional groups on melamine and isopropanolamine, which react to form stable bonds. The pathways involved in this process include condensation and polymerization reactions, leading to the formation of a three-dimensional network .
Comparison with Similar Compounds
2-Propanol, 1-amino-, reaction products with melamine can be compared with other amino resins such as:
Urea-Formaldehyde Resins: Known for their use in adhesives and coatings, but they have lower thermal stability compared to melamine-based resins.
Melamine-Formaldehyde Resins: Similar in structure but differ in the specific functional groups and resulting properties.
Phenol-Formaldehyde Resins: Used in high-temperature applications but have different mechanical properties compared to melamine-based resins.
The uniqueness of 2-Propanol, 1-amino-, reaction products with melamine lies in its combination of chemical resistance, mechanical strength, and versatility in various applications .
Properties
CAS No. |
86472-37-9 |
|---|---|
Molecular Formula |
C6H15N7O |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
1-aminopropan-2-ol;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C3H9NO/c4-1-7-2(5)9-3(6)8-1;1-3(5)2-4/h(H6,4,5,6,7,8,9);3,5H,2,4H2,1H3 |
InChI Key |
KVOKPLHQNFFUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)O.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


